molecular formula C19H18Cl2N2O4 B2739201 methyl 7-(2-(2,4-dichlorophenoxy)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448129-05-2

methyl 7-(2-(2,4-dichlorophenoxy)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2739201
CAS No.: 1448129-05-2
M. Wt: 409.26
InChI Key: RLKCDAFZHXWDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichlorophenoxyacetic acid (2,4-D) is a common systemic herbicide used in the control of broadleaf weeds. It is the most widely used herbicide in the world, and the third most commonly used in North America .


Molecular Structure Analysis

The molecular formula for 2,4-D is C8H6Cl2O3. It has a molar mass of 221.037 g/mol .


Chemical Reactions Analysis

2,4-D is known to undergo various chemical reactions. For instance, it can be degraded using a CeO2–Bi2O3 mixed metal oxide photocatalyst under visible light irradiation .


Physical and Chemical Properties Analysis

2,4-D is a white to light yellow powder with a melting point of 42 °C and a flash point of 124 °C .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure of Derivatives : The compound 7-acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline was synthesized, revealing the coplanar conformation of its styrylquinoline subunit through X-ray analysis. This study highlights the importance of structural elucidation in understanding the properties of such complex molecules (Li et al., 2007).

Antiviral and Antitumor Applications

Antiviral Efficacy Against Japanese Encephalitis : A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro and showed promise in reducing viral load and increasing survival in infected mice, pointing towards its potential in treating Japanese encephalitis (Ghosh et al., 2008).

Antitumor Properties : Research on 7-aminoisoquinoline-5,8-quinone derivatives has shown that these compounds possess antitumor activity against cancer cell lines, with the cytotoxicity correlating with their redox properties. This suggests their potential application in cancer therapy (Valderrama et al., 2009).

Chemical Synthesis Applications

Novel Synthesis Routes : Studies have explored unusual oxidation processes in the synthesis of methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, showcasing innovative methods in organic synthesis (Beattie & Hales, 1992).

Derivatives for Pharmacological Properties : Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities highlight the continuous search for novel compounds with potential therapeutic applications (Patel & Shaikh, 2011).

Mechanism of Action

2,4-D acts as a plant growth regulator and causes uncontrolled growth in broadleaf plants, which eventually leads to their death .

Safety and Hazards

2,4-D is harmful if swallowed and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Research is ongoing into new methods of synthesizing and degrading 2,4-D and related compounds, as well as their effects on the environment and human health .

Properties

IUPAC Name

methyl 7-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O4/c1-26-19(25)23-7-6-12-2-4-15(8-13(12)10-23)22-18(24)11-27-17-5-3-14(20)9-16(17)21/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKCDAFZHXWDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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